molecular formula C12H11ClN2O3 B6159782 5-(2-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1368644-06-7

5-(2-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Katalognummer: B6159782
CAS-Nummer: 1368644-06-7
Molekulargewicht: 266.68 g/mol
InChI-Schlüssel: XCWHSEXWGBPTJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the methyl and carboxylic acid groups, and the attachment of the 2-chloro-4-methoxyphenyl group . The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carboxylic acid group could be involved in acid-base reactions, esterification reactions, or decarboxylation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Zukünftige Richtungen

The future research directions for this compound could include further studies to elucidate its synthesis, reactions, and potential applications. For example, if it shows promising biological activity, it could be further developed as a pharmaceutical drug .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves the reaction of 2-chloro-4-methoxybenzaldehyde with ethyl acetoacetate to form 5-(2-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then hydrolyzed to yield the target compound.", "Starting Materials": ["2-chloro-4-methoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "water"], "Reaction": ["Step 1: Dissolve 2-chloro-4-methoxybenzaldehyde and ethyl acetoacetate in ethanol and add sodium ethoxide as a catalyst.", "Step 2: Heat the reaction mixture under reflux for several hours until the reaction is complete.", "Step 3: Cool the reaction mixture and add hydrochloric acid to acidify the solution.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 5-(2-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.", "Step 6: Hydrolyze the ester by refluxing with hydrochloric acid in water to obtain the target compound, 5-(2-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid."] }

CAS-Nummer

1368644-06-7

Molekularformel

C12H11ClN2O3

Molekulargewicht

266.68 g/mol

IUPAC-Name

5-(2-chloro-4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C12H11ClN2O3/c1-15-11(6-10(14-15)12(16)17)8-4-3-7(18-2)5-9(8)13/h3-6H,1-2H3,(H,16,17)

InChI-Schlüssel

XCWHSEXWGBPTJB-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)C(=O)O)C2=C(C=C(C=C2)OC)Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.